(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYYEPIYPUVVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pivotal Role of Thiadiazole Heterocycles in Contemporary Chemical Research
Thiadiazoles are a class of five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. isres.orgmdpi.com There are four possible isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgrsc.org These heterocycles are of considerable interest to researchers due to their wide-ranging biological activities and versatile chemical properties. isres.orgnih.gov
The thiadiazole nucleus is a crucial structural component in a variety of synthetic compounds with significant pharmacological applications. nih.govresearchgate.net Research has consistently demonstrated that derivatives of thiadiazole exhibit a broad spectrum of biological activities. isres.orgnih.gov The presence of the thiadiazole ring in a molecule can enhance its biological and physical properties, making it a valuable scaffold in the design of new therapeutic agents. rsc.org
Key Biological Activities of Thiadiazole Derivatives:
| Biological Activity | Description |
| Anticancer | Thiadiazole derivatives have shown efficacy against various cancer cell lines. nih.gov |
| Anti-inflammatory | Compounds incorporating the thiadiazole moiety have demonstrated anti-inflammatory properties. nih.gov |
| Antimicrobial | This class of compounds has been investigated for its antibacterial and antifungal activities. nih.gov |
| Antiviral | Certain thiadiazole derivatives have been identified as potential antiviral agents. isres.org |
| Anticonvulsant | The thiadiazole scaffold is present in molecules with anticonvulsant properties. isres.orgnih.gov |
The versatility of the thiadiazole ring also extends to its use in the development of agrochemicals, such as herbicides and fungicides, and in materials science. researchgate.netlifechemicals.com
Specific Academic Interest in 1,2,4 Thiadiazole Scaffolds and Their Functionalized Derivatives
Among the various isomers of thiadiazole, the 1,2,4-thiadiazole (B1232254) scaffold has been a particular focus of academic and industrial research. isres.orgrsc.org This specific arrangement of heteroatoms imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of novel compounds. isres.org
The synthesis of functionalized 1,2,4-thiadiazole derivatives is a well-established area of organic chemistry, with several methods available for their preparation. These methods include oxidative ring closure, multicomponent reactions, and cycloadditions, allowing for the introduction of a wide variety of substituents onto the thiadiazole core. isres.org This chemical tractability enables the fine-tuning of the molecule's properties for specific applications.
Academic interest in functionalized 1,2,4-thiadiazoles is driven by their potential as bioactive molecules. The ability to introduce different functional groups at various positions on the ring allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery and development. nih.gov For instance, the introduction of different substituents can influence the compound's potency, selectivity, and pharmacokinetic profile. nih.gov
Positioning 3 Tert Butyl 1,2,4 Thiadiazol 5 Yl Methanol Within the Medicinal and Agrochemical Context of Thiadiazoles
Foundational Strategies for 1,2,4-Thiadiazole Ring Constructionbenchchem.comrsc.org
The synthesis of the 1,2,4-thiadiazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These strategies often begin with simple, readily available precursors and proceed through various cyclization pathways.
Intramolecular Oxidative Cyclization of Thioamides and Amidinothioureasacs.orgisres.org
One of the classical and versatile methods for forming the 1,2,4-thiadiazole ring is through the intramolecular oxidative cyclization of thioamide-based compounds. isres.orgresearchgate.net This approach involves the formation of an N-S bond within a precursor molecule containing the necessary atoms in a linear arrangement. Amidinothioureas, in particular, serve as effective starting materials for producing unsymmetrically substituted 1,2,4-thiadiazoles. isres.org The reaction is typically mediated by an oxidizing agent, which facilitates the removal of hydrogen atoms and promotes the formation of the heterocyclic ring. This method is valued for its ability to generate a wide array of substituted 1,2,4-thiadiazoles by varying the substituents on the starting amidinothiourea.
Intermolecular Approaches: Addition of Thioamides to Nitrilesrsc.orgresearchgate.net
A practical and efficient route for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles involves the intermolecular reaction between thioamides and nitriles. rsc.orgresearchgate.net This one-pot method proceeds via a sequential intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative N-S bond formation. rsc.org Molecular iodine (I₂) is an effective mediator for the oxidative coupling of the N-H and S-H bonds of the intermediate. rsc.orgresearchgate.net This protocol is advantageous as it utilizes readily available starting materials and demonstrates good functional group tolerance, yielding various 3-alkyl-5-aryl-1,2,4-thiadiazoles in moderate to good yields. rsc.org For the synthesis of a precursor to the target compound, this would involve the reaction of 2,2-dimethylpropanethioamide (B146239) with a nitrile containing a masked hydroxyl group or a group that can be converted to a hydroxymethyl moiety.
| Reactant 1 | Reactant 2 | Mediator | Product Type | Reference |
| Thioamide | Nitrile | I₂ | 3-Alkyl-5-aryl-1,2,4-thiadiazole | rsc.org |
| Amidinothiourea | - | Oxidizing Agent | Unsymmetrical 1,2,4-thiadiazole | isres.org |
Oxidative Dimerization of Thioamidesacs.orgnih.gov
The oxidative dimerization of thioamides is one of the most prominent and straightforward methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.orgnih.gov This approach offers good atom economy and is often expeditious. nih.gov A variety of oxidizing agents can be employed, including molecular oxygen, oxone, and tert-butyl hydrogen peroxide (TBHP). acs.orgnih.gov A greener approach to this synthesis involves a one-pot, two-step reaction from primary amides, which are first converted to thioamides using Lawesson's reagent and then subjected to oxidative dimerization with TBHP under solvent-free conditions. nih.gov While this method typically yields symmetrical products, it is a fundamental strategy in 1,2,4-thiadiazole chemistry. Using 2,2-dimethylpropanethioamide as the starting material would lead to 3,5-di-tert-butyl-1,2,4-thiadiazole.
| Starting Material | Key Reagents | Conditions | Product Type | Reference |
| Primary Amide | Lawesson's Reagent, TBHP | Solvent-free | Symmetrical 3,5-dialkyl/diaryl-1,2,4-thiadiazole | nih.gov |
| Thioamide | Various Oxidizing Agents | Varies | Symmetrical 3,5-dialkyl/diaryl-1,2,4-thiadiazole | acs.org |
[3+2]-Cycloaddition Reactions for 1,2,4-Thiadiazole Formationisres.orgacademie-sciences.fr
[3+2]-Cycloaddition reactions provide another powerful pathway to five-membered heterocyclic systems, including 1,2,4-thiadiazoles. isres.orgacademie-sciences.fr This method typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 1,2,4-thiadiazoles, nitrile sulfides, generated in situ, can serve as the 1,3-dipole, which then react with a nitrile as the dipolarophile. isres.orgacademie-sciences.fr Theoretical studies on the reaction between benzonitrile (B105546) sulfide (B99878) and trichloroacetonitrile (B146778) confirm that this cycloaddition proceeds in a highly regioselective manner to form the 1,2,4-thiadiazole ring. academie-sciences.fr The high reactivity and selectivity of this reaction make it a valuable tool for constructing specifically substituted thiadiazoles, provided the appropriate nitrile sulfide and nitrile precursors are accessible. academie-sciences.fr
Advanced Synthetic Protocols for the Introduction of the 5-Hydroxymethyl Moiety in Thiadiazoles
Once the 3-tert-butyl-1,2,4-thiadiazole core is established, the next critical step is the introduction of the hydroxymethyl group at the 5-position. This is typically achieved through the functionalization of a suitable precursor.
Reductive Functionalization of 1,2,4-Thiadiazole-5-Carboxylate Precursors (e.g., Analogy to 1,2,3-Thiadiazole (B1210528) Systems)benchchem.comnih.gov
A common and direct strategy to introduce a hydroxymethyl group onto a heterocyclic ring is through the reduction of a corresponding carboxylic acid ester or aldehyde. This approach is applicable to the synthesis of this compound. The synthesis would first target a precursor such as ethyl 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate. Such esters can be synthesized through various routes, including the reaction of an appropriate amide with (chlorothio)formyl chloride to form an oxathiazolone, followed by treatment with ethyl cyanoformate. nih.gov
Once the 1,2,4-thiadiazole-5-carboxylate ester is obtained, it can be reduced to the desired 5-hydroxymethyl derivative. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents, are typically employed for this transformation. This two-step sequence—synthesis of the ester followed by its reduction—provides a reliable and high-yielding route to the final alcohol product. An analogous method involves the reduction of a 1,2,4-thiadiazole-5-carbaldehyde (B15060091), which can be treated with reducing agents like sodium borohydride in a suitable solvent such as ethanol (B145695) or methanol.
| Precursor | Reducing Agent | Product | Reference |
| 1,2,4-Thiadiazole-5-carboxylate ester | LiAlH₄ or NaBH₄ | (1,2,4-Thiadiazol-5-yl)methanol | nih.gov |
| 1,2,4-Thiadiazole-5-carbaldehyde | NaBH₄ | (1,2,4-Thiadiazol-5-yl)methanol |
Strategic Derivatization of the Thiadiazole Nucleus at the C-5 Position for Alcohol Functionality
The introduction of a methanol group at the C-5 position of the 3-tert-butyl-1,2,4-thiadiazole core is a key synthetic step. A direct and common strategy to achieve this is through the reduction of a corresponding C-5 carbonyl compound, such as an aldehyde or a carboxylic acid ester.
One established pathway involves the reduction of a 1,2,4-thiadiazole-5-carbaldehyde intermediate. This transformation is typically accomplished using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. libretexts.org The aldehyde precursor can be synthesized through various methods, including the oxidation of a corresponding methyl group or other synthetic routes that construct the thiadiazole ring with the aldehyde functionality already in place.
Alternatively, a C-5 carboxylic acid ester can serve as the precursor. The synthesis of substituted 1,2,4-thiadiazole-5-carboxylic acid esters has been documented. mdpi.com This ester can then be reduced to the primary alcohol, typically using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This two-step process, involving esterification of a carboxylic acid followed by reduction, provides a versatile route to the desired C-5 methanol derivative.
Green Chemistry Principles in the Synthesis of this compound Analogues
In recent years, the principles of green chemistry have become central to the development of synthetic methodologies, aiming to create more environmentally benign, efficient, and economical processes. bohrium.com The synthesis of 1,2,4-thiadiazole analogues has benefited significantly from these advancements, which focus on reducing hazardous waste, minimizing energy consumption, and using safer reagents and solvents. bohrium.commdpi.com
Key green approaches in 1,2,4-thiadiazole synthesis include the use of metal-free catalytic systems, environmentally friendly solvents, and alternative energy sources like microwave and ultrasonic irradiation. bohrium.com These strategies address the shortcomings of conventional methods, which often involve harsh reaction conditions, toxic catalysts, and prolonged reaction times. mdpi.combepls.com
Development of Metal-Free Catalytic Systems
A significant advancement in green synthesis is the move away from transition-metal catalysts, which can be toxic and difficult to remove from the final product. For 1,2,4-thiadiazole synthesis, several effective metal-free systems have been developed, primarily focusing on the oxidative formation of the crucial N–S bond. rsc.org
Common metal-free approaches include:
Iodine-Mediated Synthesis : Molecular iodine (I₂) has been employed as an inexpensive, non-toxic, and efficient catalyst for the synthesis of various 1,2,4-thiadiazoles. rsc.org Reactions are often performed in green solvents like water or ethanol. For instance, I₂ can mediate the oxidative dimerization of thioamides or the reaction between isothiocyanates and amidoximes to yield the thiadiazole core. rsc.orgmdpi.com
Hypervalent Iodine Reagents : Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have been successfully used to promote the intramolecular oxidative S-N bond formation in imidoyl thioureas. rsc.orgorganic-chemistry.org This method is characterized by very short reaction times, broad substrate scope, and excellent yields under metal-free conditions. rsc.orgorganic-chemistry.org
Electrochemical Synthesis : Electro-oxidative methods offer a clean and reagent-free approach to forming the N–S bond. rsc.org The intramolecular dehydrogenation of imidoyl thioureas can be achieved electrochemically, providing 3-substituted-5-amino-1,2,4-thiadiazoles in high yields without the need for external catalysts or chemical oxidants. rsc.orgorganic-chemistry.org
Other Oxidant Systems : Systems like hydrogen peroxide (H₂O₂), oxone, and N-bromosuccinimide (NBS) have also been utilized for the metal-free synthesis of 1,2,4-thiadiazoles, often in conjunction with green solvents. rsc.orgmdpi.comresearchgate.net
Table 1: Examples of Metal-Free Catalytic Systems for 1,2,4-Thiadiazole Synthesis
| Catalyst/Reagent System | Substrates | Solvent | Key Advantages | Reference(s) |
| I₂ / K₂CO₃ | Isothiocyanates + Amidoximes | Water | Environmentally benign, scalable, good yields | mdpi.com, rsc.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Dichloromethane | Metal-free, very short reaction time, excellent yields | rsc.org, organic-chemistry.org |
| H₂O₂ | Substituted thioureas | Ethanol | Operationally simple, clean by-products, scalable | mdpi.com, researchgate.net |
| Electro-oxidation | Imidoyl thioureas | Acetonitrile/Butanol | Catalyst- and oxidant-free, mild conditions, good functional group tolerance | rsc.org, organic-chemistry.org |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Thioamides | Solvent-free (Grinding) | High efficiency, short reaction time, neat conditions | mdpi.com |
Implementation of Environmentally Benign Solvents and Solvent-Free Conditions
The choice of solvent is a critical aspect of green chemistry. Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) significantly reduces the environmental impact of a synthetic process. rsc.orgmdpi.com Water, in particular, is an ideal green solvent for certain I₂-mediated syntheses of 1,2,4-thiadiazoles. rsc.org
Solvent-free, or "neat," reaction conditions represent an even greener approach. mdpi.com Techniques such as grinding starting materials together, sometimes with a solid support like basic alumina, can lead to the efficient formation of 1,2,4-thiadiazoles. mdpi.com These methods often result in shorter reaction times, higher yields, and simplified product purification, completely eliminating solvent waste. mdpi.comnih.gov
Application of Microwave and Ultrasonic Irradiation in Thiadiazole Synthesis
Alternative energy sources provide another avenue for greening chemical synthesis. Microwave (MW) irradiation and ultrasonic irradiation are non-conventional energy sources that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. bohrium.comnanobioletters.com
Microwave-Assisted Organic Synthesis (MAOS) has been successfully applied to the synthesis of various thiadiazole derivatives. nanobioletters.comnih.govresearchgate.net Microwave heating is rapid and uniform, which can reduce the formation of side products and shorten reaction times from hours to minutes. nanobioletters.comproquest.com This technique has been used for cyclization reactions to form the thiadiazole ring and for constructing fused heterocyclic systems containing the thiadiazole moiety. nih.govnih.gov
Ultrasonic Irradiation (Sonochemistry) utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature microenvironments that enhance chemical reactivity. researchgate.nettandfonline.com This eco-friendly and efficient approach has been used for the synthesis of thiazoles and thiadiazines, often under solvent-free conditions, resulting in high yields, greater product purity, and simpler workups. researchgate.nettandfonline.comtandfonline.com The use of recyclable biocatalysts in conjunction with ultrasound further enhances the green credentials of the synthesis. nih.govacs.org
Table 2: Comparison of Conventional vs. Green Energy Methods for Heterocycle Synthesis
| Method | Typical Reaction Time | Energy Input | Key Advantages | Reference(s) |
| Conventional Heating | Hours to Days | Thermal (Bulk) | Well-established, scalable | proquest.com |
| Microwave Irradiation | Minutes | Electromagnetic | Rapid heating, reduced side reactions, improved yields | nanobioletters.com, nih.gov |
| Ultrasonic Irradiation | Minutes to Hours | Acoustic | High energy efficiency, can be used at room temperature, promotes pure product formation | researchgate.net, tandfonline.com |
Derivatization Strategies for Enhancing the this compound Scaffold
Once the core this compound scaffold is synthesized, its structure can be systematically modified to explore and optimize its biological activity. Derivatization strategies are essential for probing the structure-activity relationships (SAR) of the compound, which provides insights into how different structural features influence its interaction with a biological target. rsc.org
Modifications at the Thiadiazole Core for Structure-Activity Exploration
The 1,2,4-thiadiazole ring and its substituents offer multiple points for modification to generate a library of analogues for biological screening. SAR studies are crucial for identifying the molecular features that govern bioactivity. rsc.org
Key modification points for SAR studies include:
The C-3 Position : The tert-butyl group is a bulky, lipophilic substituent. Replacing it with other alkyl groups, aryl rings, or heterocyclic moieties can significantly alter the compound's size, shape, and electronic properties, which can impact receptor binding or enzyme inhibition.
The C-5 Position : While the focus is on the methanol derivative, this group can be further modified. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted into ethers or esters to explore the importance of the hydroxyl group as a hydrogen bond donor or acceptor.
Introduction of Substituents on Aryl Groups : If an aryl group is incorporated at the C-3 or C-5 position, its substitution pattern can be varied. Introducing electron-donating or electron-withdrawing groups can fine-tune the electronic nature of the entire molecule and affect its pharmacokinetic properties. nih.gov
A notable example of SAR in a related series involved replacing the methyl-thiazole moiety of a known PPARδ agonist with a 1,2,4-thiadiazole ring. nih.gov This core modification unexpectedly introduced potent partial agonism at the PPARα receptor, leading to the development of a new class of dual agonists. nih.gov Further SAR studies on this new thiadiazole scaffold helped in identifying compounds with high potency and selectivity. nih.gov Similarly, SAR studies on 1,2,4-thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists revealed that specific substitutions on the core structure dramatically increased binding affinity and selectivity. nih.gov These studies underscore the power of systematic core modification in drug discovery. rsc.orgnih.govnih.gov
Chemical Transformations of the 5-Hydroxymethyl Substituent
The 5-hydroxymethyl group of this compound serves as a versatile synthetic handle, allowing for a variety of chemical modifications to produce a library of derivatives. These transformations are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary reactions involving the hydroxymethyl group are oxidation, esterification/etherification, and halogenation.
Oxidation: The primary alcohol of the 5-hydroxymethyl substituent can be readily oxidized to form the corresponding aldehyde or carboxylic acid. These transformations introduce new functional groups that can participate in further reactions or serve as key interaction points with biological targets. The choice of oxidizing agent and reaction conditions determines the oxidation state of the final product. Mild oxidizing agents are typically employed for the synthesis of the aldehyde, while stronger conditions are required for the carboxylic acid.
For instance, the selective oxidation of a hydroxymethyl group on a similar heterocyclic compound, 5-hydroxymethylfurfural, to an aldehyde can be achieved with high selectivity using various catalytic systems. rsc.orgnih.gov Analogous methods can be applied to this compound.
Table 1: Representative Oxidation Reactions of the 5-Hydroxymethyl Group
| Transformation | Product | Typical Reagents and Conditions |
|---|---|---|
| Oxidation to Aldehyde | (3-tert-butyl-1,2,4-thiadiazol-5-yl)carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Manganese dioxide (MnO₂) in a suitable organic solvent (e.g., dichloromethane). |
| Oxidation to Carboxylic Acid | 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Ruthenium-based catalysts with a co-oxidant. |
Esterification and Etherification: The hydroxyl group can be converted into esters and ethers to modify the compound's lipophilicity, solubility, and metabolic stability. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst. Etherification can be performed under Williamson ether synthesis conditions, involving deprotonation of the alcohol followed by reaction with an alkyl halide.
Table 2: Esterification and Etherification of the 5-Hydroxymethyl Group
| Reaction | Product Class | General Reaction |
|---|---|---|
| Esterification | Esters | R-COOH, DCC/DMAP or R-COCl, base |
| Etherification | Ethers | 1. NaH; 2. R-X (X = Br, I) |
Halogenation: Conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) provides a reactive intermediate for further nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, thereby expanding the chemical diversity of the scaffold.
Table 3: Halogenation of the 5-Hydroxymethyl Group
| Transformation | Product | Typical Reagents |
|---|---|---|
| Chlorination | 5-(chloromethyl)-3-tert-butyl-1,2,4-thiadiazole | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) |
| Bromination | 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole | Phosphorus tribromide (PBr₃), Carbon tetrabromide (CBr₄)/Triphenylphosphine (PPh₃) |
The Significance of the tert-Butyl Group in Scaffold Design
Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents used in drug design. researchgate.netwikipedia.org Its large size can serve several purposes:
Conformational Restriction: It can lock the molecule into a specific conformation that is favorable for binding to a biological target. By limiting the rotational freedom of adjacent bonds, it reduces the entropic penalty upon binding, potentially increasing binding affinity.
Selective Binding: The steric bulk can prevent the molecule from binding to unintended targets (off-targets), thereby increasing selectivity and reducing the potential for side effects. hyphadiscovery.com
Steric Shielding: It can act as a "steric shield," protecting nearby functional groups from enzymatic degradation. This is a common strategy to enhance the metabolic stability of a drug candidate. researchgate.nethyphadiscovery.com
Metabolic Stability: The tert-butyl group is often incorporated to improve a molecule's resistance to metabolic breakdown. The strong carbon-hydrogen bonds and the absence of α-hydrogens make it less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to smaller alkyl groups. researchgate.net However, the tert-butyl group itself can be a site of metabolism, typically through hydroxylation of one of the methyl groups, followed by further oxidation to a carboxylic acid. hyphadiscovery.comnih.gov While this metabolic pathway is often slower than for other alkyl groups, it represents a potential "soft spot" that must be considered during drug development. hyphadiscovery.comnih.govnovartis.com In some cases, this metabolism can lead to the formation of active metabolites. hyphadiscovery.com
Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.
Target Binding: The hydrophobic nature of the tert-butyl group can facilitate strong binding interactions with hydrophobic pockets within a target protein or receptor, contributing to the compound's potency. hyphadiscovery.com
However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, highlighting the need for a balanced lipophilicity profile in drug design. nih.gov
Table 4: Impact of the tert-Butyl Group on Molecular Properties
| Property | Effect of tert-Butyl Group | Significance in Scaffold Design |
|---|---|---|
| Steric Profile | High steric bulk. wikipedia.org | Influences molecular conformation, enhances target selectivity, provides a steric shield. researchgate.nethyphadiscovery.com |
| Metabolic Stability | Generally increases stability by shielding other sites; however, it can be a site of slow oxidation. hyphadiscovery.comresearchgate.netnih.gov | Can block metabolism at other positions, but its own metabolism must be evaluated. |
| Lipophilicity (logP) | Significantly increases lipophilicity. nih.gov | Enhances membrane permeability and hydrophobic binding interactions; needs to be balanced to maintain solubility and favorable ADME properties. |
| Electronic Effect | Weak electron-donating group (inductive effect). | Can subtly influence the electronic properties of the thiadiazole ring. |
Elucidating the Role of the 1,2,4-Thiadiazole Heterocycle in Biological Efficacy
The 1,2,4-thiadiazole ring is a five-membered heterocycle that serves as a crucial scaffold in medicinal chemistry due to its diverse biological activities and favorable physicochemical properties. rsc.orgresearchgate.net This ring system is a key structural unit in numerous biologically active molecules, demonstrating a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.gov The versatility of the 1,2,4-thiadiazole scaffold allows it to be a versatile building block in the synthesis of various chemical entities. rsc.org
The biological importance of the thiadiazole moiety is partly attributed to its function as a "hydrogen-binding domain" and a "two-electron donor system". pkheartjournal.com Furthermore, it is often used as a bioisosteric replacement for other rings like pyrimidine (B1678525) or oxadiazole in drug design. nih.gov The mesoionic character of the thiadiazole ring allows its derivatives to better cross cellular membranes, which is a critical factor for interacting with intracellular biological targets. nih.govnih.gov The inclusion of a sulfur atom also enhances lipophilicity, which can improve the pharmacokinetic profile of a compound. nih.govnih.gov Derivatives of 1,2,4-thiadiazole have been specifically investigated as inhibitors for various enzymes, such as cathepsin K and glycogen (B147801) synthase kinase-3β. nih.gov
| Biological Activity | Target/Application | Reference |
|---|---|---|
| Anticancer | Human leukemia, various cancer cell lines | nih.gov |
| Anti-inflammatory | Cyclooxygenase inhibition | nih.gov |
| Antimicrobial | General antibacterial and antifungal | rsc.org |
| Enzyme Inhibition | Cathepsin B, Glycogen synthase kinase 3 | nih.govnih.gov |
| Receptor Modulation | Allosteric modulators, Adenosine A3 receptor antagonists | nih.govnih.gov |
The Influence of the tert-Butyl Substituent on Pharmacological and Agrochemistry Profiles
The tert-butyl group is a bulky, lipophilic substituent that can significantly influence the pharmacological and agrochemical properties of a parent molecule. Its primary roles in structure-activity relationships include providing steric bulk, enhancing metabolic stability, and improving membrane permeability by increasing lipophilicity.
While direct SAR studies on the tert-butyl group of this compound are not extensively detailed in the available literature, its influence can be inferred from studies on related heterocyclic compounds. For instance, N-tert-butyl-N,N′-diacylhydrazine derivatives incorporating a 1,2,3-thiadiazole ring have demonstrated notable insecticidal activity. mdpi.comresearchgate.net Similarly, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and evaluated as anticancer agents, with some compounds showing potent antiproliferative activity. researchgate.net
The presence of the tert-butyl group can be crucial for fitting into specific hydrophobic pockets within a target enzyme or receptor, thereby enhancing binding affinity. Its steric hindrance can also shield adjacent functional groups from metabolic enzymes, prolonging the compound's biological half-life. In agrochemistry, such as in the development of insecticides and fungicides, these properties are advantageous for creating more potent and persistent agents. mdpi.comresearchgate.net
| Compound Class | Heterocycle | Biological Activity | Reference |
|---|---|---|---|
| N,N'-Diacylhydrazines | 1,2,3-Thiadiazole | Insecticidal, Larvicidal | mdpi.comresearchgate.net |
| Piperazinyl-acetamides | Thiazole (B1198619) | Anticancer | researchgate.net |
| Triazole Derivatives | 1,2,4-Triazole (B32235) | JNK Inhibition | nih.gov |
Contribution of the 5-Hydroxymethyl Group to Ligand-Target Interactions
The 5-hydroxymethyl group (-CH₂OH) is a small, polar functional group that can play a pivotal role in mediating interactions between a ligand and its biological target. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). nih.gov These interactions are fundamental to molecular recognition in biological systems and are critical for achieving high binding affinity and specificity. nih.gov
Comparative SAR Analysis Across Thiadiazole Isomers (e.g., 1,2,3-, 1,2,4-, 1,3,4-Thiadiazoles)
Thiadiazole exists in several isomeric forms, including 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles, with the 1,2,4- and 1,3,4-isomers being the most extensively studied in drug discovery. rsc.orgresearchgate.net The specific arrangement of the two nitrogen atoms and one sulfur atom in the five-membered ring dramatically influences the electronic properties, geometry, and hydrogen bonding capacity of the molecule, leading to distinct biological activities. nih.gov
Comparative studies have demonstrated that the isomeric form of the thiadiazole ring is a critical determinant of biological efficacy. A striking example is seen in the development of antagonists for the human adenosine A₃ receptor. An N-acetylated 3-(4-methoxyphenyl)- rsc.orgnih.govmdpi.comthiadiazol-5-ylamine derivative exhibited potent and selective antagonism with a subnanomolar inhibitory constant (K_i) of 0.79 nM. nih.gov However, its corresponding 1,3,4-thiadiazole (B1197879) regioisomer, N-(2-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl)-acetamide, showed a dramatic loss in affinity, with a K_i value of 4.7 µM (4700 nM). nih.gov This greater than 5000-fold difference in potency underscores the critical importance of the 1,2,4-heterocycle for optimal interaction with the target receptor.
Similarly, in the context of anticancer agents, the 1,3,4-thiadiazole scaffold has been shown to be crucial for activity in certain series, with a drastic drop in potency observed when it was replaced by its 1,3,4-oxadiazole (B1194373) isostere. nih.gov While direct comparisons involving this compound are limited, the activities of other isomers are well-documented. For instance, derivatives of 1,2,3-thiadiazole have been reported to possess significant insecticidal, fungicidal, and antiviral properties. mdpi.comresearchgate.net The 1,3,4-thiadiazole core is present in numerous marketed drugs and its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov This body of evidence confirms that the specific isomeric arrangement of atoms within the thiadiazole ring is a key factor in determining the pharmacological or agrochemical profile of a compound.
| Compound Structure | Isomer | Binding Affinity (K_i) | Reference |
|---|---|---|---|
| N-[3-(4-methoxyphenyl)- rsc.orgnih.govmdpi.comthiadiazol-5-yl]-acetamide | 1,2,4-Thiadiazole | 0.79 nM | nih.gov |
| N-(2-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl)-acetamide | 1,3,4-Thiadiazole | 4700 nM | nih.gov |
Pharmacological and Agrochemistry Research Applications of 3 Tert Butyl 1,2,4 Thiadiazol 5 Yl Methanol Derivatives
Antimicrobial Research Applications
The 1,2,4-thiadiazole (B1232254) nucleus is a versatile pharmacophore that has been incorporated into various compounds to explore their antimicrobial potential. Research has demonstrated that derivatives of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol (B6233981) exhibit promising activity against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.
Derivatives featuring the thiadiazole core have been extensively studied for their effects on both Gram-positive and Gram-negative bacteria. For instance, novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have shown marked activity against Gram-positive bacteria, while specific analogues demonstrated high activity against Gram-negative strains. nih.gov
Research into tert-butylphenylthiazoles, which share the tert-butyl feature, has identified compounds with potent activity against challenging pathogens. One study highlighted two derivatives with a 1,2-diaminocyclohexane side chain that were effective against the highly infectious methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain, with a minimum inhibitory concentration (MIC) of 4 μg/mL. semanticscholar.org Another compound from this series also showed potent activity against Clostridium difficile with the same MIC. semanticscholar.org Further studies on tert-butylphenylthiazoles with an oxadiazole linker revealed a derivative with promising activity against twenty-four clinical isolates, including vancomycin-resistant staphylococcal and enterococcal species, with MIC values in the range of 4–8 μg/mL. nih.gov
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| tert-butylphenylthiazole derivatives | MRSA USA300 | 4 μg/mL | semanticscholar.org |
| tert-butylphenylthiazole derivatives | Clostridium difficile | 4 μg/mL | semanticscholar.org |
| tert-butylphenylthiazoles with oxadiazole linker | Vancomycin-resistant Staphylococcus | 4–8 μg/mL | nih.gov |
| tert-butylphenylthiazoles with oxadiazole linker | Vancomycin-resistant Enterococcus | 4–8 μg/mL | nih.gov |
The antifungal potential of thiadiazole derivatives is a significant area of research. A notable example is the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which was identified as one of the most active agents against pathogenic fungi while exhibiting low toxicity to human cells. nih.gov The mechanism of antifungal action for this class of compounds is an area of ongoing investigation. nih.gov
Studies on other related structures have also shown promise. Novel tert-butylphenylthiazole compounds have demonstrated antifungal activity against fluconazole-resistant Candida albicans strains, with MIC values ranging from 4–16 μg/mL. semanticscholar.org Additionally, a new series of 1,3,4-thiadiazole (B1197879) derivatives showed excellent antifungal activity, suggesting their potential for future development as potent antifungal agents. wjpmr.com
| Compound Class | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| tert-butylphenylthiazole derivatives | Fluconazole-resistant Candida albicans | 4–16 μg/mL | semanticscholar.org |
| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Candida albicans | Weak to moderate activity | nih.gov |
In the domain of agrochemistry, thiadiazole derivatives have emerged as potent antiviral agents, particularly against plant pathogens like the Tobacco Mosaic Virus (TMV). A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested for their protective activity against TMV. nih.govnih.gov One compound in particular, designated E₂, demonstrated superior efficacy with a half-maximal effective concentration (EC₅₀) of 203.5 μg/mL, compared to the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 μg/mL). nih.govnih.gov This compound was shown to effectively inhibit the spread of TMV in the host plant. nih.govnih.gov Further research indicated that these compounds may work by enhancing the plant's defense mechanisms, such as inducing the closure of stomata to prevent viral entry and reducing oxidative damage. nih.gov
In the context of human viruses, thiadiazole derivatives have been investigated for their activity against HIV. Studies on 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives identified them as non-nucleoside reverse transcriptase (RT) inhibitors. nih.gov The anti-HIV-1 activity of these compounds was significantly enhanced by substituting the phenyl ring with chlorine atoms. nih.gov Other research on chiral 1,3,4-thiadiazoles also reported compounds with inhibitory activity against both HIV-1 and HIV-2. researchgate.netnih.gov For example, one 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazole derivative showed an EC₅₀ value of 23.9 μg/mL against HIV-1 and 9.9 μg/mL against HIV-2. researchgate.net
| Compound Series | Virus | Activity (EC₅₀) | Source |
|---|---|---|---|
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E₂) | TMV | 203.5 μg/mL | nih.govnih.gov |
| Ningnanmycin (Reference) | TMV | 261.4 μg/mL | nih.govnih.gov |
| 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazole (Compound 3f) | HIV-1 | 23.9 μg/mL | researchgate.net |
| 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazole (Compound 3f) | HIV-2 | 9.9 μg/mL | researchgate.net |
Anti-Inflammatory Research Potential
The investigation of thiadiazole derivatives has extended to their potential as anti-inflammatory agents. A study involving novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives assessed their in vivo anti-inflammatory activity using a carrageenan-induced paw edema model in rats. nih.gov Among the synthesized compounds, a propionic acid derivative, (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid, was found to produce a significant and dose-dependent anti-inflammatory effect. nih.gov This highlights the potential of this chemical class for developing new anti-inflammatory therapies. Other research has also noted the anti-inflammatory properties of fused heterocyclic systems containing the 1,2,4-triazolo[3,4-b] nih.govresearchgate.netcjsc.ac.cnthiadiazole moiety. researchgate.net
Antioxidant Activity Investigations
Several studies have explored the antioxidant capabilities of thiadiazole-containing compounds. Research on novel thiazole (B1198619) and thiazolidinone derivatives bearing phenolic fragments demonstrated that the synthesized compounds possess significant antioxidant and antiradical activity. researchgate.netmdpi.com In one study, the antioxidant properties of 1,3,4-oxadiazole (B1194373) derivatives attached to a 2,4-di-tert-butylphenol (B135424) group were evaluated. nih.gov The presence of the phenolic group in conjunction with the heterocyclic ring was found to be crucial for the observed antioxidant effects. nih.gov Another study on hydrazones with a 6-tert-butyl-1,2,4-triazin-5-one core found several derivatives to be highly active antioxidants, with some being twice as active as the standard, ascorbic acid. researchgate.net
Mechanistic Investigations and Molecular Target Identification for 3 Tert Butyl 1,2,4 Thiadiazol 5 Yl Methanol Derivatives
Elucidation of Molecular Mechanisms of Biological Action
The biological activity of thiadiazole derivatives is intrinsically linked to the physicochemical properties of the thiadiazole ring system. This five-membered aromatic heterocycle acts as a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. Its unique electronic and structural characteristics enable it to engage with biological macromolecules through several key mechanisms.
Role as Hydrogen Binding Domains
The thiadiazole moiety is recognized as an effective "hydrogen-binding domain". nih.govacs.org The presence of nitrogen atoms within the heterocyclic ring allows these compounds to act as versatile hydrogen bond acceptors. researchgate.net This capability is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. For instance, studies have demonstrated the formation of important hydrogen bonds between a nitrogen atom in the thiadiazole ring and key amino acid residues, such as Arginine-193 in the Polθ ATPase binding site and Lysine-280 in the P2Y12 receptor. These interactions are fundamental to the stability of the ligand-target complex and contribute significantly to the compound's biological activity.
Characteristics as Constrained Pharmacophores
Thiadiazole derivatives are considered valuable and versatile pharmacophores in drug design. researchgate.nettandfonline.comnih.gov The thiadiazole ring is a planar, aromatic, and relatively rigid structure. This conformational rigidity acts as a "constrained pharmacophore," holding the appended functional groups in a well-defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The structural similarity of the thiadiazole ring to other biological scaffolds allows it to act as a bioisostere for moieties like pyrimidine (B1678525), a core structure in nucleic bases, enabling it to interfere with various biological processes. nih.gov
Identification and Characterization of Specific Biological Targets
Derivatives of the 1,2,4-thiadiazole (B1232254) scaffold have been investigated for their interaction with a range of specific biological targets, leading to the identification of potent enzyme inhibitors and receptor modulators.
Enzyme Inhibition Profiling
Thiadiazole-containing compounds have demonstrated inhibitory activity against several important classes of enzymes.
Carbonic Anhydrase (CA): Various thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase isoforms. nih.govresearchgate.net Studies on 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-thiols revealed inhibitory activity against human CA isozymes I, II, and the tumor-associated IX. nih.gov Thiadiazoles were generally found to be more active than the corresponding triazoles. nih.gov For example, certain N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed potent, low nanomolar inhibition of cytosolic isoforms hCA I and hCA II. tandfonline.com Similarly, 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized that exhibit more potent CA inhibition than the standard reference drug, acetazolamide. rsc.org
| Compound Type | Target Isoform | Inhibition Constant (KI or IC50) | Reference |
|---|---|---|---|
| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM (KI) | nih.gov |
| 1,3,4-Thiadiazole-thiazolidinone hybrid (Compound 7i) | Carbonic Anhydrase | 0.402 µM (IC50) | rsc.org |
| N-(1,3,4-thiadiazol-2-yl)acetamide derivative (Compound 5a) | hCA I | 76.48 nM (KI) | tandfonline.com |
| N-(1,3,4-thiadiazol-2-yl)acetamide derivative (Compound 6a) | hCA I | 77.49 nM (KI) | tandfonline.com |
Cyclooxygenase (COX): The thiadiazole scaffold is present in compounds designed as selective inhibitors of cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs. nih.govresearchgate.net Research into di-tert-butylphenol derivatives incorporating 1,2,4-thiadiazole rings has led to the identification of potent and selective COX-2 inhibitors. acs.orgnih.gov One such compound demonstrated an IC₅₀ value of 0.14 µM against human COX-2, while being significantly less active against the COX-1 isoform (IC₅₀ = 100 µM). acs.orgnih.gov Other studies have identified thiadiazole derivatives that act as selective COX-1 inhibitors, demonstrating the tunability of the scaffold for different enzyme isoforms. nih.gov
| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |
|---|---|---|---|
| 1,2,4-Thiadiazole-derived di-tert-butylphenol (Compound 6b) | Human COX-2 | 0.14 µM | acs.orgnih.gov |
| 1,2,4-Thiadiazole-derived di-tert-butylphenol (Compound 6b) | Ovine COX-1 | 100 µM | acs.orgnih.gov |
| 5-Adamantylthiadiazole-based thiazolidinone (Compound 3) | COX-1 | 1.08 µM | nih.gov |
| 5-Adamantylthiadiazole-based thiazolidinone (Compound 4) | COX-1 | 1.12 µM | nih.gov |
Phosphodiesterases (PDEs): The molecular targets of 1,3,4-thiadiazole derivatives also include phosphodiesterases (PDEs). nih.govresearchgate.net Research has led to the discovery of thiadiazoles as a novel structural class of potent and selective inhibitors for specific PDE isoforms, such as PDE7. researchgate.net
Receptor Interaction Studies
Derivatives containing the 1,2,4-thiadiazole ring have been shown to interact with high affinity and selectivity with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Adenosine (B11128) Receptors: A series of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been evaluated as selective antagonists for human adenosine A₃ receptors. The most potent compound in this series, N-[3-(4-methoxy-phenyl)- nih.govrsc.orgnih.govthiadiazol-5-yl]-acetamide, exhibited a Kᵢ value of 0.79 nM at the human A₃ receptor. Other thiadiazole analogs have been identified as potent and selective antagonists for the adenosine A₁ receptor. researchgate.net
Purinergic Receptors (P2X/P2Y): The thiadiazole scaffold is a component of molecules targeting purinergic receptors. For example, (3-Methyl-1,2,4-thiadiazol-5-yl)methanol, a close analog of the subject compound, is a known component of P2X4 receptor antagonists. Furthermore, thiadiazole derivatives have been investigated as potential inhibitors of the P2Y₁₂ receptor, an important target for antiplatelet agents.
Other Receptors: The versatility of the thiadiazole scaffold is further highlighted by its incorporation into ligands for other receptors, including cannabinoid-1 (CB1) receptor antagonists, secretin receptor agonists, and estrogen receptor modulators.
Protein-Ligand Interaction Analysis
The elucidation of protein-ligand interactions is fundamental to understanding the mechanism of action of pharmacologically active compounds. For derivatives of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol (B6233981), while direct crystallographic data may be limited, computational modeling and studies on analogous structures provide significant insights into their binding modes with potential protein targets. These investigations are crucial for identifying the specific molecular interactions that drive the biological activity of this class of compounds.
Research into structurally related 1,2,4-thiadiazole derivatives has pointed towards their potential to act as antagonists for various receptors, including purinergic receptors such as the P2X4, P2X7, and adenosine A3 receptors. Molecular docking studies on these analogous compounds have revealed key binding features that are likely to be relevant for this compound derivatives as well.
A significant finding from molecular modeling of a highly potent 1,2,4-thiadiazole derivative targeting the human adenosine A3 receptor highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. nih.gov In these models, the nitrogen atom of the thiadiazole ring was observed to form a hydrogen bond with a serine residue (S1815.42). nih.gov This interaction appears to be a critical anchor point for the ligand within the receptor. Furthermore, the thiadiazole and adjacent phenyl rings are often enveloped by a cluster of hydrophobic amino acid residues, which contribute to the stability of the protein-ligand complex. nih.gov
In the context of P2X receptors, studies on thiadiazole-based inhibitors have also shed light on potential binding interactions. For instance, analysis of 1,3,4-thiadiazole derivatives as P2X7 receptor inhibitors has shown that these compounds can establish hydrogen bonds with key residues such as Asn266 and Arg268. While the core scaffold is different, the general principles of interaction, including the potential for the thiadiazole nitrogen atoms to act as hydrogen bond acceptors, are likely transferable.
Based on these analogous systems, a hypothetical binding mode for a this compound derivative within a receptor active site can be proposed. The tert-butyl group, being bulky and lipophilic, would likely be situated in a hydrophobic pocket, contributing significantly to the binding affinity through van der Waals interactions. The 1,2,4-thiadiazole ring itself offers multiple points for interaction. The nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom can participate in other non-covalent interactions. The methanol (B129727) group at the 5-position of the thiadiazole ring introduces a polar functional group capable of forming hydrogen bonds, either as a donor or an acceptor, with appropriate residues in the protein's binding site.
The following interactive data table summarizes the potential protein-ligand interactions for this compound derivatives, extrapolated from studies on analogous 1,2,4-thiadiazole compounds targeting the adenosine A3 receptor. nih.gov
| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |
| 1,2,4-Thiadiazole Ring (Nitrogen) | Serine (e.g., S181) | Hydrogen Bond |
| 1,2,4-Thiadiazole Ring & Phenyl Group | Phenylalanine, Isoleucine, Leucine | Hydrophobic Interactions |
| tert-Butyl Group | Isoleucine, Valine, Alanine | Hydrophobic Interactions |
| Methanol (-OH) Group | Glutamine, Asparagine, Serine | Hydrogen Bond |
It is important to note that the specific residues and the precise geometry of interaction will vary depending on the specific protein target. However, the general principles of hydrogen bonding involving the thiadiazole nitrogen and the methanol group, coupled with hydrophobic interactions driven by the tert-butyl and aromatic moieties, provide a solid framework for the rational design of more potent and selective derivatives.
Further detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, on complexes of this compound derivatives with their specific molecular targets are necessary to validate and refine these computational models.
Computational Chemistry and in Silico Approaches in 3 Tert Butyl 1,2,4 Thiadiazol 5 Yl Methanol Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand, such as a derivative of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol (B6233981), and a biological target, typically a protein or enzyme.
Molecular docking simulations calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-target interaction. A more negative score typically indicates a stronger, more favorable binding interaction. The simulation also predicts the binding pose, which is the specific conformation and orientation of the ligand within the target's binding site.
In studies of various thiadiazole derivatives, docking has been used to identify potential inhibitors for a range of biological targets. For instance, in the context of antiviral research, thiadiazole compounds have been docked against SARS-CoV-2 main protease (Mpro), revealing binding affinities ranging from -6.9 to -11.4 kcal/mol. nih.govuniversci.com Similarly, when evaluated as potential Dihydrofolate Reductase (DHFR) inhibitors, certain 1,3,4-thiadiazole (B1197879) derivatives demonstrated strong binding affinities, sharing similar binding modes to the known drug Methotrexate. nih.gov For a compound like this compound, these studies would involve docking it into the active site of a selected target to predict its binding score and most stable pose, providing a preliminary assessment of its potential inhibitory activity.
Table 1: Example Docking Scores of Thiadiazole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Range of Docking Scores (kcal/mol) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Mpro | -9.4 to -11.4 | nih.gov |
| Thiadiazole-Thiazolidinone Hybrids | SARS-CoV-2 RdRP | -6.9 to -8.5 | universci.com |
| Imidazo[2,1-b]thiazole-Thiadiazole Conjugates | GPC-3 Protein | -6.90 to -10.30 | nih.gov |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | -7.24 to -9.11 | nih.gov |
Beyond predicting the binding score and pose, docking analysis provides critical details about the non-covalent interactions that stabilize the ligand-target complex. rsc.org These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. Visualizing the docked complex allows researchers to identify key amino acid residues in the binding pocket that interact with specific functional groups on the ligand.
For thiadiazole derivatives, the heterocyclic ring and its substituents play a crucial role in these interactions. The nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors. For example, studies on 1,2,4-thiadiazole (B1232254) derivatives as adenosine (B11128) A3 receptor antagonists showed that the nitrogen atoms of the thiadiazole ring could form hydrogen bonds with residues like S181, while the amide substituent formed a key hydrogen bond with Q167. nih.gov In another study, potent DHFR inhibitors featuring a 1,3,4-thiadiazole core made critical hydrogen bonds with Ser59 and arene-arene interactions with Phe31 residues in the enzyme's active site. nih.govresearchgate.net
Analysis of this compound would focus on how its distinct moieties—the tert-butyl group, the thiadiazole ring, and the methanol (B129727) group—engage with the target's binding pocket. The hydroxyl group of the methanol moiety is a potential hydrogen bond donor and acceptor, the thiadiazole ring can participate in various polar and π-system interactions, and the bulky tert-butyl group can form significant hydrophobic interactions.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For compounds in the thiadiazole class, these calculations help in understanding their electronic behavior and predicting sites susceptible to electrophilic or nucleophilic attack. rdd.edu.iqresearchgate.netresearchgate.net
Table 2: Example Frontier Orbital Energies for a Thiadiazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.89 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 5.14 |
Note: Data is illustrative for a 1,2,4-triazole (B32235) derivative containing a 1,2,3-thiadiazole (B1210528) moiety, calculated using DFT at the B3LYP/6-311+G(d,p) level. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Drug-Likeness Assessment
In silico ADMET prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic properties and drug-likeness of a compound. nih.gov These computational models predict how a molecule will behave in the body, helping to identify candidates with favorable profiles and filter out those likely to fail in later developmental stages. For this assessment, toxicity profiles are excluded.
Key parameters evaluated include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) indicate how well the compound might be absorbed after oral administration.
Distribution: Parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are assessed.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to foresee potential metabolic pathways and drug-drug interactions.
Drug-Likeness: This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. researchgate.net
Studies on various thiadiazole derivatives have shown that they often exhibit good drug-like properties, complying with Lipinski's rules and showing high predicted intestinal absorption. rjptonline.orgnih.gov For this compound, in silico tools would be used to calculate these parameters to provide a comprehensive drug-likeness profile.
Table 3: Example Predicted ADMET Properties for Thiadiazole Derivatives
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Human Intestinal Absorption | Good | Potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low to Medium | Indicates potential for CNS or non-CNS targeting |
| CYP2D6 Inhibitor | No | Lower risk of specific drug-drug interactions |
| Lipinski's Rule of Five Violations | 0 | Good drug-likeness profile |
Note: This table presents a generalized summary of typical ADMET predictions for drug-like thiadiazole compounds based on literature. nih.govrjptonline.orgresearchgate.net
Density Functional Theory (DFT) Studies for Conformational and Electronic Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. repositorioinstitucional.mx It is widely applied to study the conformational and electronic properties of molecules like this compound.
For conformational analysis , DFT is used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. researchgate.net This process provides precise calculations of bond lengths, bond angles, and dihedral angles. Studies on thiadiazole rings have confirmed their generally planar nature. acs.org
For electronic analysis , DFT calculations are used to map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other chemical species. universci.com Furthermore, DFT provides a detailed breakdown of atomic charges and orbital distributions (HOMO/LUMO), complementing the broader quantum chemical calculations. semanticscholar.orgnih.gov These analyses are crucial for understanding the molecule's reactivity and intermolecular interactions. For example, DFT calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) using the B3LYP/6-311++G(d,p) basis set provided optimized bond lengths and angles that were in good agreement with experimental crystal structure data. acs.org
Table 4: Example DFT-Calculated Geometrical Parameters for a 1,3,4-Thiadiazole Ring
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| N–N Bond Length | 1.358 |
| C–S Bond Length | 1.755 |
| C=N Bond Length | 1.314 |
| C–S–C Bond Angle | 85.1 |
| S–C=N Bond Angle | 114.4 |
Note: Data from DFT calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org
Preclinical in Vitro and in Vivo Evaluation Methodologies for 3 Tert Butyl 1,2,4 Thiadiazol 5 Yl Methanol and Its Analogues
High-Throughput Screening Assays for Initial Biological Activity Assessment
High-throughput screening (HTS) is a foundational step in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for potential biological activity. springernature.com These techniques are applied to identify "hits"—compounds that interact with a specific biological target. For thiadiazole derivatives, HTS assays provide crucial initial data on how these compounds might function at a molecular level, guiding further, more focused research. springernature.com
One prominent HTS method used for evaluating compounds like thiadiazole analogues is the fluorescent imaging plate reader (FLIPR) based assay. For instance, a FLIPR-based calcium entry assay was utilized in a high-throughput screen of HEK-293 cells expressing human transient receptor potential ankyrin 1 (hTRPA1). researchgate.net This screen successfully identified a thiadiazole-based compound as a potent inhibitor, demonstrating the utility of HTS in discovering novel activities for this class of molecules. researchgate.net The data generated from such large-scale screenings are often stored in public repositories like PubChem, making it accessible for broader research and analysis. springernature.com
Specific Biological Activity Assays
Following initial identification through HTS, compounds undergo more specific assays to characterize and confirm their biological effects. These assays are tailored to investigate particular mechanisms of action, such as enzyme inhibition or cellular responses like cytotoxicity.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. For thiadiazole analogues, assays targeting enzymes involved in metabolic diseases like diabetes have been a significant area of investigation. α-Glucosidase and aldose reductase are key enzymes in carbohydrate metabolism and the polyol pathway, respectively; their inhibition is a therapeutic strategy for managing diabetes mellitus. nih.govacs.org
Researchers have synthesized and evaluated various 1,3,4-thiadiazole (B1197879) derivatives for their inhibitory potential against these enzymes. In vitro studies have demonstrated that these compounds can exhibit potent, dose-dependent inhibition. For example, a series of novel 1,3,4-thiadiazole derivatives showed significant inhibitory activity against both aldose reductase (AR) and α-glucosidase (α-GLY) at nanomolar and micromolar concentrations. nih.gov Similarly, imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives have also been shown to be effective inhibitors of these enzymes. acs.org The inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) are key parameters determined from these assays, providing a quantitative measure of a compound's potency.
Below is an interactive table summarizing the inhibitory activities of selected thiadiazole analogues against α-Glucosidase and Aldose Reductase.
| Compound Series | Enzyme | IC₅₀ Range | Kᵢ Range | Reference |
| 1,3,4-Thiadiazole Derivatives (6a–6q) | Aldose Reductase | 20.16 ± 1.07 to 175.40 ± 6.97 nM | 15.39 ± 1.61 to 176.50 ± 10.69 nM | nih.gov |
| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazoles (8a–k) | Aldose Reductase | Not Specified | 0.018 ± 0.005 to 3.746 ± 1.321 µM | acs.org |
| 1,3,4-Thiadiazole Schiff Base Analogues (1-12) | α-Glucosidase | 1.10 ± 0.10 to 18.10 ± 0.20 µM | Not Specified | nih.govacs.org |
Note: The table presents a range of reported values for different analogues within the specified series.
Cell-based assays are fundamental for evaluating how a compound affects living cells, with cytotoxicity assays being particularly crucial in anti-cancer research. These assays determine a compound's ability to kill or inhibit the proliferation of cancer cells. bepls.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.govtandfonline.com
Numerous studies have evaluated the cytotoxic properties of 1,2,4- and 1,3,4-thiadiazole derivatives against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2-1), and colon (HT-29) cancers. nih.govtandfonline.commdpi.comnih.gov These studies have identified several thiadiazole analogues with potent antiproliferative activity, often with IC₅₀ values in the low micromolar range. mdpi.comnih.gov For instance, certain bromophenyl substituted 1,3,4-thiadiazole derivatives exhibited strong cytotoxicity with IC₅₀ values between 0.77 and 3.43 μM across multiple cell lines. mdpi.com Similarly, novel thiadiazole-thiazole hybrids have shown promising anticancer activity against liver cancer cell lines, with some compounds having IC₅₀ values as low as 0.69 µM. tandfonline.com
The following interactive table presents a summary of the cytotoxic activity of various thiadiazole analogues against different cancer cell lines.
| Compound/Analogue Series | Cancer Cell Line | IC₅₀ Value | Reference |
| Bromophenyl substituted 1,3,4-thiadiazoles (29i–k) | MCF-7, SK-BR-3, A549, H1975 | 0.77–3.43 µM | mdpi.com |
| Honokiol-based 1,3,4-thiadiazoles (8a,d–f) | A549, MDA-MB-231 | 1.62–10.21 µM | mdpi.com |
| Thiadiazole-thiazole hybrid (16b) | HepG2-1 (Liver) | 0.69 ± 0.41 µM | tandfonline.com |
| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoles (8b) | MCF-7 (Breast) | 0.10 ± 0.084 µM | nih.gov |
| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoles (8b) | A549 (Lung) | 0.17 ± 0.032 µM | nih.gov |
Note: IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Preclinical Animal Models for In Vivo Efficacy Studies (e.g., Antifungal, Antiviral, Antiparasitic Models)
Following promising in vitro results, preclinical animal models are employed to assess the in vivo efficacy and therapeutic potential of lead compounds. researchgate.net These models are indispensable for understanding how a compound behaves in a complex biological system, bridging the gap between laboratory research and clinical application. researchgate.net
Antifungal Models: Thiadiazole derivatives have been evaluated for antifungal activity in various murine models. For instance, the efficacy of a 1,3,4-thiadiazole derivative was tested in mouse models of non-invasive intestinal candidiasis and acute septicemia caused by Candida albicans. researchgate.net In another study, a thiazole (B1198619) derivative demonstrated in vivo efficacy in murine models of both oral and systemic candidiasis. nih.gov Animal models of dermatophytosis, such as in cats infected with Microsporum canis, have also been used to evaluate the therapeutic potential of topical formulations of thiadiazole derivatives. vetpress.ru
Antiviral Models: The in vivo antiviral activity of thiadiazole compounds has been explored, particularly against neurovaccinia virus and herpes simplex virus (HSV) in mice. arkat-usa.org These studies help determine if the in vitro activity observed translates to a therapeutic effect in a living organism.
Antiparasitic Models: In the realm of antiparasitic research, mouse models are crucial. The anti-Toxoplasma gondii activity of tris-1,3,4-thiadiazole derivatives has been tested in mice infected with the acute RH strain of the parasite. nih.gov These studies involved assessing the reduction in parasite count in various tissues, such as the brain, liver, and spleen, after treatment. nih.gov Furthermore, the efficacy of thiadiazole derivatives against Leishmania amazonensis has been evaluated in infected mouse models, demonstrating a significant reduction in cutaneous infection. nih.gov
Future Research Directions and Unexplored Avenues for 3 Tert Butyl 1,2,4 Thiadiazol 5 Yl Methanol
Advancements in Sustainable and Scalable Synthetic Routes
The future synthesis of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol (B6233981) will likely pivot towards green chemistry principles to enhance sustainability and scalability. mdpi.com Conventional methods for creating 1,2,4-thiadiazole (B1232254) rings often rely on strong oxidizing agents and hazardous solvents, which pose environmental concerns and can complicate large-scale production. acs.org Research is anticipated to focus on optimizing existing green methodologies and developing novel pathways that are both environmentally benign and economically viable.
Key areas for advancement include:
Green Solvents and Catalysts: Future synthetic strategies will likely explore the use of water, ethanol (B145695), or ionic liquids as reaction media to replace traditional volatile organic solvents. mdpi.com The development of metal-free catalytic systems, such as those employing iodine or hypervalent iodine reagents, presents a promising avenue for cleaner chemical transformations. rsc.orgorganic-chemistry.org
Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov
Photocatalysis and Electrochemistry: The use of visible-light photoredox catalysis and electrochemical synthesis offers highly efficient and sustainable alternatives for constructing the 1,2,4-thiadiazole core. rsc.orgmdpi.com These methods often proceed under mild conditions without the need for stoichiometric chemical oxidants. organic-chemistry.org
Biocatalysis: An emerging frontier is the use of enzymes, such as vanadium-dependent haloperoxidases, to mediate the formation of the thiadiazole ring. acs.org This biocatalytic approach utilizes hydrogen peroxide as a green oxidant and operates with high chemoselectivity, offering a truly sustainable synthetic route. acs.org
Table 1: Comparison of Synthetic Approaches for 1,2,4-Thiadiazole Derivatives
| Method | Key Features | Potential Advantages for Scalability |
|---|---|---|
| Conventional Oxidation | Uses strong oxidants (e.g., halogens, hydrogen peroxide) | Well-established procedures |
| Iodine-Mediated Synthesis | Metal-free, often uses O2 or air as the oxidant | Environmentally benign, cost-effective catalyst rsc.org |
| Electrochemical Synthesis | Avoids chemical oxidants, catalyst-free | High functional group tolerance, mild conditions organic-chemistry.org |
| Photocatalysis | Uses visible light as an energy source | Sustainable, utilizes renewable energy mdpi.com |
| Enzymatic Synthesis | Highly selective, uses green oxidants (H2O2) | Excellent chemoselectivity, biodegradable catalyst acs.org |
Exploration of Novel Therapeutic and Agrochemical Targets
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and pesticidal properties. isres.orgdocksci.comresearchgate.net However, the specific biological profile of this compound is largely uncharted territory. Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets to identify novel applications.
Potential areas for exploration include:
Therapeutic Targets: A primary focus will be to evaluate its efficacy against various diseases. This includes screening for activity as an inhibitor of enzymes like cysteine proteases or kinases, which are implicated in cancer and inflammatory disorders. researchgate.netnih.gov Its potential as an antibacterial or antifungal agent also warrants thorough investigation, given the prevalence of these activities within the thiadiazole class. nih.govfrontiersin.org
Agrochemical Targets: The compound should be assessed for its potential as a novel agrochemical. This involves testing for fungicidal activity against major plant pathogens, insecticidal effects on crop pests, and herbicidal action against competitive weeds. frontiersin.org Target-based design, for example, could be used to investigate its potential as a nicotinic acetylcholine (B1216132) receptor (nAChR) modulator for insecticide development. nih.gov
Rational Design of Enhanced this compound Analogues with Improved Selectivity
Building upon the initial biological screening, future work will involve the rational design and synthesis of analogues to optimize potency and selectivity for identified targets. Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the this compound structure influence its biological effects. rsc.orgmdpi.com
Key strategies for analogue design include:
Modification of the tert-butyl group: This bulky group can be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements of the target's binding pocket.
Alteration of the methanol (B129727) moiety: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to other functional groups to explore different interactions with the biological target.
Bioisosteric Replacement: The thiadiazole ring itself or its substituents can be replaced with other heterocyclic systems or functional groups to fine-tune the molecule's physicochemical properties and biological activity.
The goal of this rational design process is to develop second-generation compounds with enhanced efficacy, reduced off-target effects, and improved pharmacokinetic profiles. nih.gov
Integration of Cutting-Edge Computational and Experimental Methodologies for Comprehensive Characterization
To accelerate the discovery and development process, future research on this compound and its analogues should integrate computational and experimental techniques. ekb.egresearchgate.net This synergistic approach can provide deep insights into the molecule's behavior at a molecular level, guiding more efficient and targeted research. dntb.gov.ua
Key integrated methodologies will include:
Computational Modeling: In silico techniques such as molecular docking can predict the binding modes of the compound with various protein targets, helping to identify the most promising therapeutic or agrochemical applications. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations can be used to predict the biological activity and physicochemical properties of novel analogues before their synthesis, saving time and resources. nih.govresearchgate.net
High-Throughput Screening (HTS): Experimental HTS can rapidly test the compound and its derivatives against large libraries of biological targets, complementing the predictions from computational screening.
Advanced Structural Analysis: Techniques like X-ray crystallography can be used to determine the precise binding mode of lead compounds within their target proteins, providing invaluable information for further rational design and optimization.
By combining predictive computational models with robust experimental validation, a comprehensive understanding of the compound's mechanism of action, selectivity, and potential for development can be achieved more effectively.
Q & A
Basic: What are the established synthetic routes for (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol, and how can reaction conditions be optimized?
The synthesis of thiadiazole derivatives typically involves alkylation, cyclization, or functionalization of precursor heterocycles. For example, alkylation of thiol intermediates with bromoalkanes or chloroacetate derivatives in propan-2-ol or aqueous media under reflux (2–5 hours) is a common approach . Optimization may include:
- Catalyst selection : Use of potassium tert-butoxide (for cyclization) or heterogenous catalysts like Bleaching Earth Clay in PEG-400 for improved yields .
- Solvent systems : Propan-2-ol or ethanol for reflux, or aqueous mixtures for thiol-acid reactions .
- Temperature control : Reflux at 70–80°C minimizes side reactions while ensuring completion .
Advanced: How can crystallographic data for this compound be refined using SHELX software, particularly for twinned or high-resolution datasets?
SHELXL is widely used for small-molecule refinement, even for challenging cases like twinned crystals. Key steps include:
- Data handling : Use
HKLF 5format for twinned data and apply twin-law matrices (e.g., BASF parameter) . - Restraints : Apply geometric restraints for the tert-butyl group to mitigate disorder.
- Validation : Cross-check with
PLATONorCrystAlisProto validate hydrogen bonding and torsional angles .
For high-resolution data, anisotropic displacement parameters (ADPs) for non-H atoms improve precision .
Basic: What spectroscopic methods are most effective for characterizing this compound?
- NMR : H NMR can confirm the methanol (-CHOH) and tert-butyl (-C(CH)) groups via chemical shifts at δ ~4.5 ppm (CHOH) and δ ~1.4 ppm (tert-butyl) .
- IR : O-H stretching (~3200–3400 cm) and C-S/C-N vibrations (600–800 cm^{-1) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced: How can computational modeling resolve contradictions in the biological activity data of thiadiazole derivatives like this compound?
Discrepancies in bioactivity data may arise from assay conditions or target selectivity. Mitigation strategies include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., enzymes or receptors) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent .
- QSAR modeling : Corrogate substituent effects (e.g., tert-butyl vs. phenyl) on activity using descriptors like logP and polar surface area .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced: How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
- Stability assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic analysis : Calculate degradation rate constants () using first-order models.
- Degradant identification : Use LC-MS/MS to characterize byproducts (e.g., oxidation of -CHOH to -COOH) .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., methanol/water mixtures) .
- Yield optimization : Scale reaction stoichiometry incrementally and monitor exotherms to avoid runaway reactions .
- Intermediate stability : Store thiol precursors under nitrogen to prevent oxidation .
Advanced: How can researchers leverage microwave-assisted synthesis to improve the efficiency of producing this compound derivatives?
Microwave conditions (e.g., 150°C, 300 W, 20 minutes) reduce reaction times from hours to minutes for cyclization steps. Key considerations:
- Solvent choice : Use high-boiling solvents like DMF or NMP to prevent pressure buildup .
- Catalyst compatibility : Ensure microwave-transparent catalysts (e.g., zeolites) are used .
- Real-time monitoring : Employ fiber-optic probes to track reaction progress .
Basic: How can researchers validate the purity of this compound before biological testing?
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% is acceptable for initial assays .
- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (±0.4%) .
- Melting point : Compare observed mp to literature values (if available) .
Advanced: What strategies can address conflicting data in structure-activity relationship (SAR) studies of this compound analogs?
- Meta-analysis : Pool data from multiple studies and apply multivariate statistics (e.g., PCA) to identify outlier datasets .
- Synthetic replicates : Resynthesize key analogs under controlled conditions to confirm activity trends .
- Target profiling : Use proteomics or transcriptomics to identify off-target interactions that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
